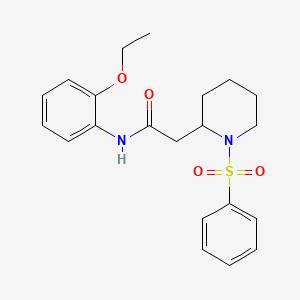

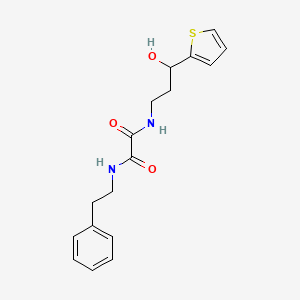

N-(2-ethoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(2-ethoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide" is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in medicinal chemistry. Piperidine derivatives are known for their biological activities and are often used as building blocks for pharmaceuticals. The presence of the phenylsulfonyl group and the ethoxyphenyl moiety in the compound suggests potential for bioactivity and makes it a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, the synthesis of N-substituted derivatives of piperidine involves the reaction of benzenesulfonyl chloride with various starting materials, such as ethyl isonipecotate, to yield intermediates that are further modified to obtain the desired sulfonamide compounds . Another approach involves the reaction of 1-aminopiperidine with benzene sulfonyl chloride, followed by substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted acetamide derivatives bearing the piperidine moiety . These methods typically involve the use of bases and polar aprotic solvents to facilitate the reactions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. The substitution of the piperidine nitrogen with various groups, such as acyl or sulfonyl groups, can significantly alter the chemical properties and biological activity of the molecule. The molecular structure is typically elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including anodic methoxylation, which involves the introduction of methoxy groups into the molecule. The reaction conditions, such as the choice of anode, electrolyte, and current density, can influence the selectivity and yield of the methoxylation products . The presence of N-acyl or N-sulfonyl groups on the piperidine nitrogen can also affect the outcome of the reaction, leading to the formation of either monomethoxy or dimethoxy derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the piperidine ring. The introduction of electron-withdrawing groups like sulfonyl can increase the acidity of the nitrogen hydrogen, while electron-donating groups can have the opposite effect. These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. The anti-bacterial and enzyme inhibition activities of these compounds suggest that they have the potential to be developed into therapeutic agents .

Scientific Research Applications

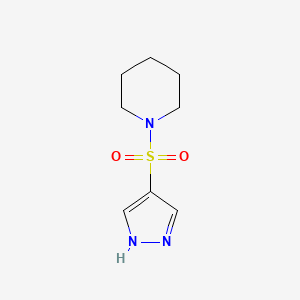

Synthesis and Enzyme Inhibitory Activities

One notable application involves the synthesis of derivatives with significant enzyme inhibitory activities. For example, the creation of N-substituted-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives through conventional and microwave-assisted synthesis has been documented. These compounds were assessed for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with certain derivatives showing promising activity levels. This study highlights the compound's role in developing potential therapeutic agents targeting enzyme-related disorders (Virk et al., 2018).

Antibacterial Potential

Another significant application is in the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The synthesized compounds demonstrated moderate inhibitory effects against various bacterial strains, including Gram-negative and Gram-positive bacteria. This finding suggests the potential of N-(2-ethoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide derivatives as candidates for developing new antibacterial agents (Iqbal et al., 2017).

Development of Bioactive Sulfonamides

Further research has led to the synthesis of bioactive sulfonamides bearing the piperidine nucleus, demonstrating talented activity against cholinesterase enzymes. These findings underline the compound's significance in creating new cholinesterase inhibitors, potentially offering therapeutic avenues for diseases characterized by cholinesterase dysfunction (Khalid, 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them valuable targets for therapeutic intervention .

Mode of Action

It’s known that compounds with similar structures can interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways related to the biological activities mentioned above . The downstream effects of these pathways can lead to a range of responses, from the inhibition of viral replication in the case of antiviral activity, to the reduction of inflammation in the case of anti-inflammatory activity .

Pharmacokinetics

A study on a structurally similar compound showed promising pharmacokinetic profiles . These properties can greatly impact the bioavailability of the compound, influencing how much of the compound reaches its target and how long it stays in the body .

Result of Action

Similar compounds have been found to have a broad spectrum of biological activities . These can range from inhibiting the replication of viruses, reducing inflammation, killing cancer cells, and more .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-2-27-20-14-7-6-13-19(20)22-21(24)16-17-10-8-9-15-23(17)28(25,26)18-11-4-3-5-12-18/h3-7,11-14,17H,2,8-10,15-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJKEDYDTHTBMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone](/img/structure/B3007858.png)

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)

![2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B3007863.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)